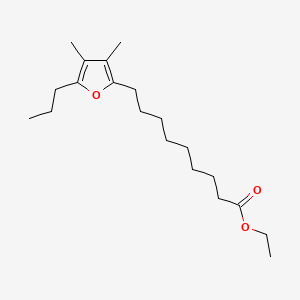
Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate is an organic compound with the molecular formula C20H34O3 and a molecular weight of 322.49 g/mol . This compound is characterized by the presence of a furan ring substituted with dimethyl and propyl groups, attached to a nonanoate ester chain. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate typically involves the esterification of 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts ensures the production of this compound with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated furans and other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate involves its interaction with specific molecular targets and pathways. The furan ring and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl nonanoate: Similar ester structure but lacks the substituted furan ring.
Ethyl decanoate: Longer carbon chain but no furan ring.
Methyl nonanoate: Similar chain length but different ester group.
Uniqueness
Ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate is unique due to the presence of the substituted furan ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H34O3 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
ethyl 9-(3,4-dimethyl-5-propylfuran-2-yl)nonanoate |
InChI |
InChI=1S/C20H34O3/c1-5-13-18-16(3)17(4)19(23-18)14-11-9-7-8-10-12-15-20(21)22-6-2/h5-15H2,1-4H3 |
Clave InChI |
KNQNWAIRTOIRQF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=C(O1)CCCCCCCCC(=O)OCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
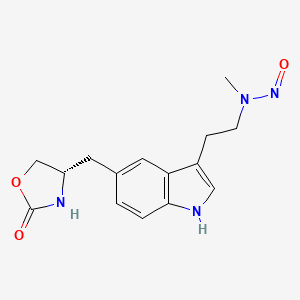

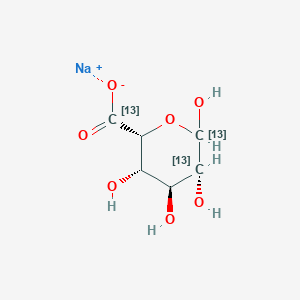

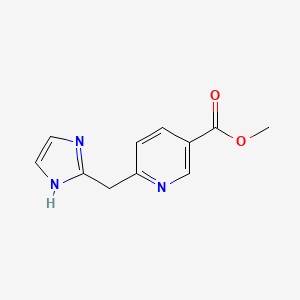
![(2S,4R,7S)-4-amino-2-hydroxy-7-(2-methylpropyl)-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione;hydrochloride](/img/structure/B13855867.png)
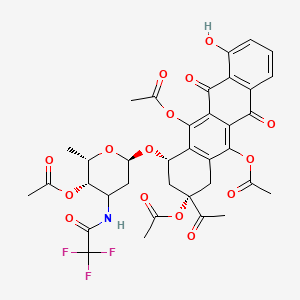
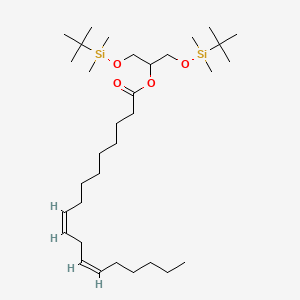
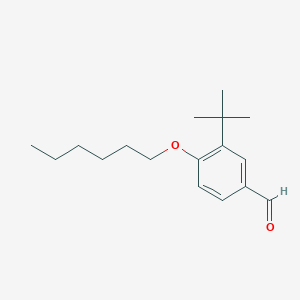
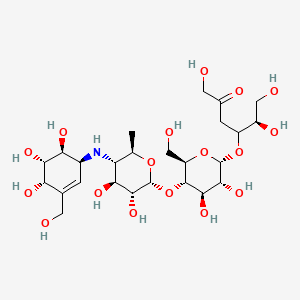
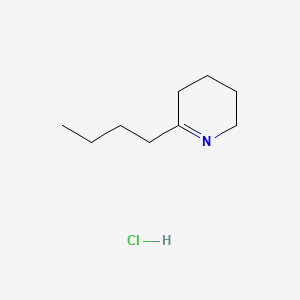
![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
